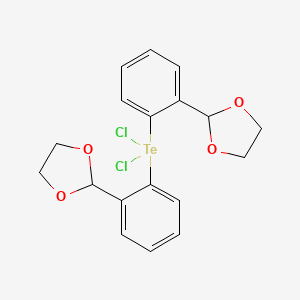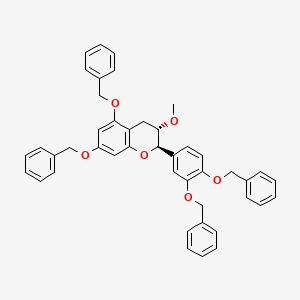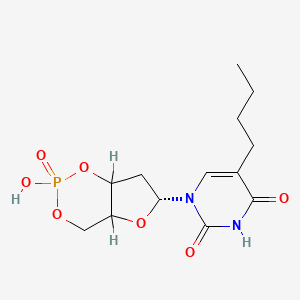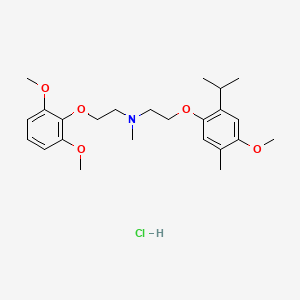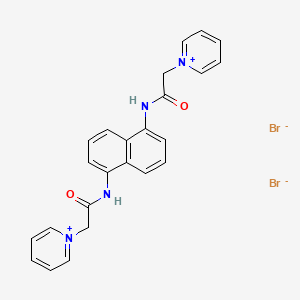
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The structure of this compound features a naphthalene core linked to two pyridinium moieties through imino and carbonyl groups, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) typically involves a multi-step process. One common method includes the reaction of 1,5-diaminonaphthalene with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with pyridine and a brominating agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride or iodide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: It finds applications in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridinium bromide): This compound has a similar structure but features a phenylene core instead of a naphthalene core, leading to different chemical and biological properties.
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(quinolinium bromide): This compound replaces the pyridinium moieties with quinolinium, which can result in altered reactivity and biological activity.
The uniqueness of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(pyridinium bromide) lies in its specific structural features and the resulting properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
102584-15-6 |
|---|---|
Molekularformel |
C24H22Br2N4O2 |
Molekulargewicht |
558.3 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-yl-N-[5-[(2-pyridin-1-ium-1-ylacetyl)amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C24H20N4O2.2BrH/c29-23(17-27-13-3-1-4-14-27)25-21-11-7-10-20-19(21)9-8-12-22(20)26-24(30)18-28-15-5-2-6-16-28;;/h1-16H,17-18H2;2*1H |
InChI-Schlüssel |
BIVOYPGDOXZYOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


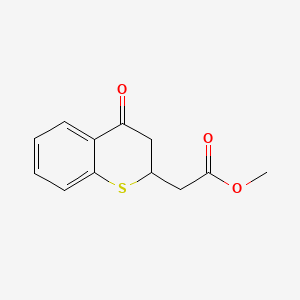

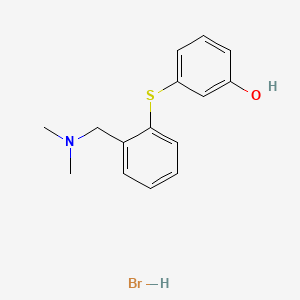
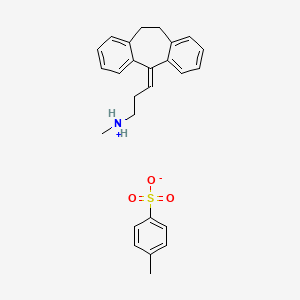
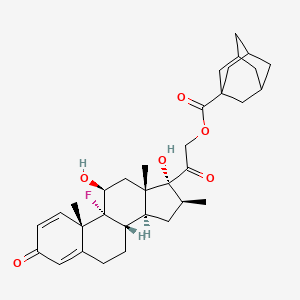

![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
